molecular formula C17H24N2O2 B14894627 tert-Butyl 3-benzyl-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate

tert-Butyl 3-benzyl-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate

Cat. No.: B14894627
M. Wt: 288.4 g/mol
InChI Key: JJKQZTVMSIKAEY-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

tert-butyl 3-benzyl-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate

InChI

InChI=1S/C17H24N2O2/c1-17(2,3)21-16(20)19-11-14-10-18(12-15(14)19)9-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3

InChI Key

JJKQZTVMSIKAEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C1CN(C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-benzyl-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate typically involves the following steps :

    Formation of the Diazabicyclo Heptane Core: The initial step involves the formation of the diazabicyclo heptane core through a cyclization reaction. This can be achieved using appropriate starting materials and catalysts under controlled conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced through a substitution reaction, where a suitable benzylating agent is used.

    Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyl esterification to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-benzyl-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

tert-Butyl 3-benzyl-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate has several scientific research applications, including :

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-benzyl-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate involves its interaction with specific molecular targets and pathways . The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

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